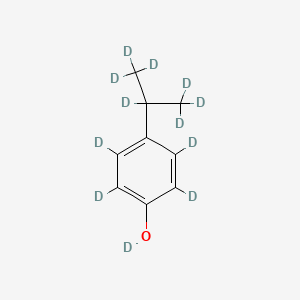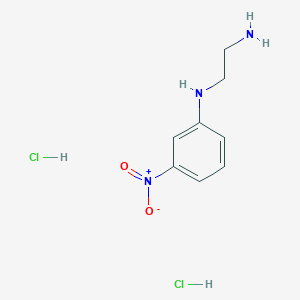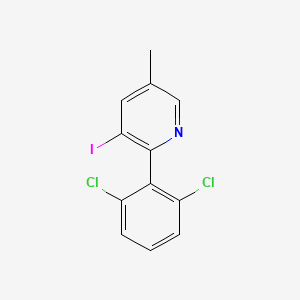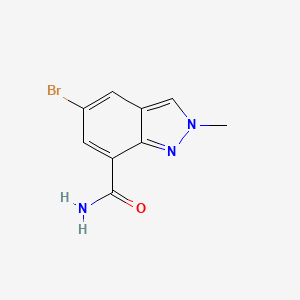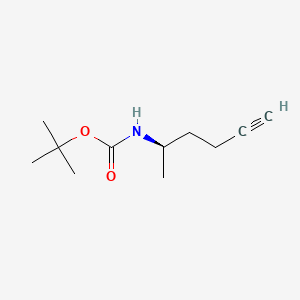![molecular formula C13H21NO4 B14037295 exo-7-(Boc) 2-Methyl-7-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037295.png)
exo-7-(Boc) 2-Methyl-7-aza-bicyclo[2.2.1]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is characterized by its bicyclic structure, which includes a seven-membered ring with nitrogen and two ester groups. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl acrylate and 2-methylpyrrolidine.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a series of chemical transformations to form the bicyclic structure. This reaction is often catalyzed by a suitable catalyst under controlled temperature and pressure conditions.
Esterification: The final step involves the esterification of the bicyclic intermediate to introduce the ester groups at the 2 and 7 positions. This step is typically carried out using an esterifying agent such as an acid chloride or anhydride in the presence of a base.
Industrial Production Methods
In industrial settings, the production of 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
7-methyl-7-azabicyclo[2.2.1]heptane: A structurally similar compound with a methyl group instead of the tert-butyl group.
7-ethyl-7-azabicyclo[2.2.1]heptane: Another analog with an ethyl group in place of the tert-butyl group.
Uniqueness
The presence of the tert-butyl group in 7-tert-Butyl 2-methyl 7-azabicyclo[221]heptane-2,7-dicarboxylate imparts unique steric and electronic properties, making it distinct from its analogs
特性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
7-O-tert-butyl 2-O-methyl (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-8-5-6-10(14)9(7-8)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9-,10+/m1/s1 |
InChIキー |
ZBESKVIRYNQXCD-BBBLOLIVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C2)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



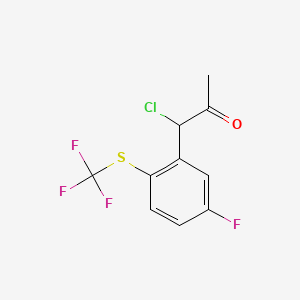
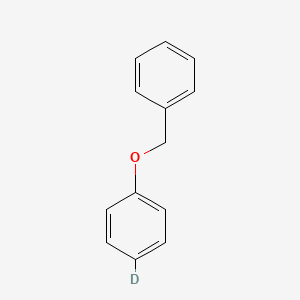
![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
